![molecular formula C22H14F3NO2 B2632287 2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one CAS No. 1022801-36-0](/img/structure/B2632287.png)
2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties to the molecule
Mecanismo De Acción
Target of Action
The primary target of the compound 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one, also known as TCMDC-125489, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one interacts with its target PfCLK3, inhibiting its function . This interaction disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes
Biochemical Pathways
The inhibition of PfCLK3 by 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one affects the RNA splicing pathway in the malaria parasite . This disruption in RNA splicing affects the parasite’s ability to correctly process RNA, which is crucial for its survival and proliferation .
Pharmacokinetics
Poor ADME profile is a common reason for failure in clinical trials . Therefore, understanding and optimizing these properties is a key step in the drug development process.
Result of Action
The molecular effect of 2-phenyl-3-[4-(trifluoromethoxy)anilino]-1H-inden-1-one’s action is the inhibition of PfCLK3, leading to disruption in RNA splicing . On a cellular level, this results in impaired survival and proliferation of the malaria parasite .
Análisis Bioquímico
Biochemical Properties
TCMDC-125489 has been shown to interact with the enzyme PfCLK3, a kinase involved in the RNA splicing of the malarial parasite . This interaction suggests that TCMDC-125489 may play a role in inhibiting the life cycle of the parasite, potentially making it a valuable tool in the fight against malaria .
Cellular Effects
The effects of TCMDC-125489 on cellular processes are primarily understood in the context of its activity against Plasmodium falciparum. The compound’s inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival . This disruption could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of TCMDC-125489 involves its interaction with the PfCLK3 enzyme. The compound binds to the enzyme, inhibiting its activity and disrupting the RNA splicing process of the malarial parasite . This disruption prevents the parasite from completing its life cycle, thereby exerting an antimalarial effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylindene-1,3-dione with 4-(trifluoromethoxy)aniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-3-{[4-(trifluoromethyl)phenyl]amino}-1H-inden-1-one
- 2-phenyl-3-{[4-(methoxy)phenyl]amino}-1H-inden-1-one
- 2-phenyl-3-{[4-(fluoro)phenyl]amino}-1H-inden-1-one
Uniqueness
The presence of the trifluoromethoxy group in 2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one distinguishes it from similar compounds. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, making it a valuable target for drug development and other applications.
Propiedades
IUPAC Name |
2-phenyl-3-[4-(trifluoromethoxy)anilino]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO2/c23-22(24,25)28-16-12-10-15(11-13-16)26-20-17-8-4-5-9-18(17)21(27)19(20)14-6-2-1-3-7-14/h1-13,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPBWIXCGWHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)
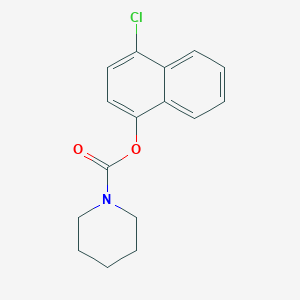
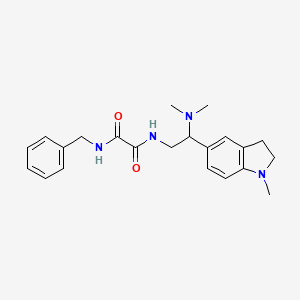
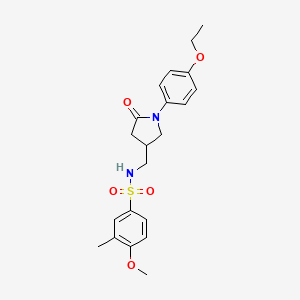
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2632214.png)
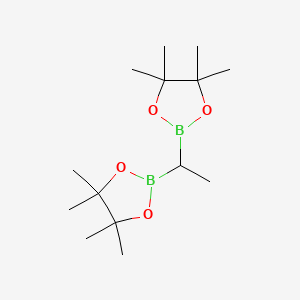
![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)
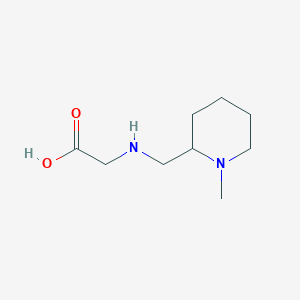
![3,4,7,9-tetramethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2632219.png)
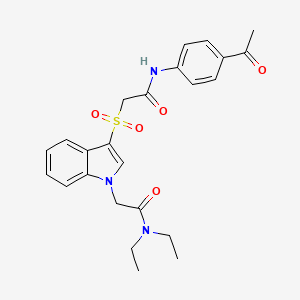
![N-methyl-4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2632222.png)
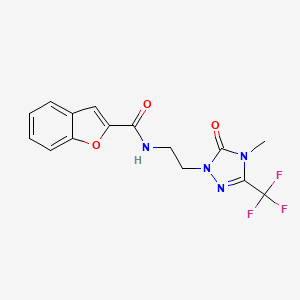
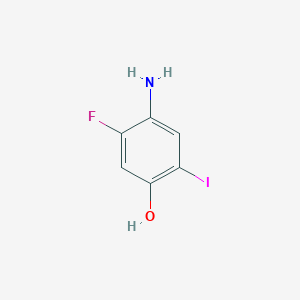
![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)
